

# Glycyrrhizic Acid: A Comprehensive Technical Guide on its Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glycyrrhizic acid

Cat. No.: B7820763

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Glycyrrhizic acid** (GA), a major active triterpenoid saponin isolated from the roots of the licorice plant (*Glycyrrhiza* species), has been a cornerstone of traditional medicine for centuries.<sup>[1][2][3]</sup> Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its diverse pharmacological activities, revealing a complex interplay with key cellular signaling pathways. This technical guide provides an in-depth overview of the therapeutic potential of **glycyrrhizic acid**, with a focus on its anti-inflammatory, antiviral, hepatoprotective, and anticancer effects. Detailed summaries of quantitative data from preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, this guide outlines key experimental protocols utilized in the investigation of **glycyrrhizic acid**'s bioactivities and provides visual representations of the core signaling pathways it modulates through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

## Introduction

**Glycyrrhizic acid** is a conjugate of two molecules of glucuronic acid and one molecule of glycyrrhetic acid.<sup>[1][2]</sup> Its pharmacological effects are largely attributed to its aglycone, glycyrrhetic acid, which is formed by the hydrolysis of **glycyrrhizic acid** in vivo.<sup>[1]</sup> GA has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral,

hepatoprotective, and anticancer properties.[2][4][5][6] These effects are mediated through the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][7] This guide will delve into the scientific evidence supporting these therapeutic effects, presenting quantitative data and methodologies to facilitate further research and development.

## Therapeutic Effects and Applications

### Anti-inflammatory Effects

**Glycyrrhizic acid** exerts potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][8] The primary mechanisms involve the inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways.[1][7]

### Antiviral Activity

GA has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including influenza virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV-1), and hepatitis C virus (HCV).[3][9][10][11] Its antiviral mechanisms are multifaceted and include inhibiting viral entry and replication.[9][10]

### Hepatoprotective Properties

**Glycyrrhizic acid** has been used clinically for the treatment of chronic hepatitis.[2][5] Its hepatoprotective effects are attributed to its ability to reduce liver injury and inflammation. In vivo studies using models such as carbon tetrachloride (CCl4)-induced liver injury have demonstrated that GA can significantly decrease serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and attenuate liver histopathology.[12][13]

### Anticancer Potential

GA has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[4][5] Its anticancer mechanisms involve cell cycle arrest and the modulation of signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.[4]

## Quantitative Data Summary

The following tables summarize quantitative data on the therapeutic effects of **glycyrrhizic acid** from various preclinical and clinical studies.

Table 1: In Vitro Anti-inflammatory and Anticancer Activity of **Glycyrrhizic Acid** (IC<sub>50</sub> Values)

| Cell Line                    | Therapeutic Area | IC <sub>50</sub> Value | Reference |
|------------------------------|------------------|------------------------|-----------|
| HeLa (Human cervical cancer) | Anticancer       | 11.4 ± 0.2 µM          | [4]       |
| HaCaT (Human keratinocytes)  | Anticancer       | 242 µg/mL              | [5]       |
| A549 (Human lung carcinoma)  | Anticancer       | 205.6 µg/mL            | [5]       |
| TF-1 (Human leukemia)        | Anticancer       | 16 µM                  | [14]      |
| HCV-infected liver cells     | Antiviral (HCV)  | 14 ± 2 µg/mL           | [15]      |

Table 2: In Vivo Hepatoprotective Effects of **Glycyrrhizic Acid**

| Animal Model                                       | GA Dosage                                                                               | Key Findings                                                                                                                  | Reference |
|----------------------------------------------------|-----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| CCl <sub>4</sub> -induced liver fibrosis in rats   | 3 mL of 0.2% GA solution, three times a week for 8 weeks                                | Significantly reduced serum ALT (526.7 ± 57.2 to 342 ± 44.8 U/L, P < 0.05) and AST (640 ± 33.7 to 462.8 ± 30.6 U/L, P < 0.05) | [12]      |
| CCl <sub>4</sub> -induced liver injury in rats     | Oral administration of 18 $\alpha$ -GA and 18 $\beta$ -GA (4:6 ratio) daily for 4 weeks | Significantly decreased serum ALT and AST levels                                                                              | [13]      |
| CCl <sub>4</sub> -induced oxidative damage in rats | 100, 150, 300 mg/kg b.w. of licorice extract                                            | Reduced serum TNF- $\alpha$ levels to 83%, 71%, and 49% respectively (p < 0.01)                                               | [16]      |

Table 3: Clinical Trial Data for **Glycyrrhizic Acid** in Liver Diseases

| Condition                        | GA Dosage and Administration                                  | Key Quantitative Outcomes                                                                                                                                                   | Reference       |
|----------------------------------|---------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Chronic Hepatitis C              | 80, 160, or 240 mg intravenously, thrice weekly for 4 weeks   | Mean ALT decrease of 23-29% at the end of treatment (placebo: 6%). No significant effect on HCV-RNA levels.                                                                 | [14][17]        |
| Autoimmune Hepatitis             | Compound diammonium glycyrrhizinate, 150 mg three times daily | No significant difference in cumulative biochemical remission rate compared to hormone therapy (60.7% vs. 62.3%). Lower incidence of adverse reactions (15.52% vs. 31.03%). | [7][18][19][20] |
| Acute Onset Autoimmune Hepatitis | 100 ml/day intravenous glycyrrhizin                           | Controlled ALT levels at an early stage, comparable to combination therapy with corticosteroids.                                                                            | [21]            |

## Key Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of **glycyrrhizic acid**'s therapeutic effects.

## In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

- Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

- Treatment: Cells are pre-treated with various concentrations of **glycyrrhizic acid** for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours).
- Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
- Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
- Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. The mRNA expression levels of inflammatory mediators like iNOS and COX-2, as well as cytokines, are quantified using real-time quantitative PCR (RT-qPCR) with specific primers.[22][23][24][25]
- Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against proteins in the NF-κB, MAPK, and PI3K/Akt pathways (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-Akt).[26][27][28][29]

## In Vivo Hepatoprotective Assay using CCl<sub>4</sub>-induced Liver Injury Model

- Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
- Induction of Liver Injury: A solution of carbon tetrachloride (CCl<sub>4</sub>) in olive oil (e.g., 40%) is administered via subcutaneous or intraperitoneal injection (e.g., 0.3 mL/100 g body weight) biweekly for a specified period (e.g., 8 weeks).[12]
- **Glycyrrhizic Acid** Administration: GA is administered orally or intraperitoneally at various doses (e.g., 50-400 mg/kg) before and/or after CCl<sub>4</sub> administration.[13][30]
- Biochemical Analysis: At the end of the experiment, blood is collected, and serum levels of liver enzymes (ALT, AST) are measured using commercial assay kits.

- Histopathological Examination: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Masson's trichrome or Sirius red for histological evaluation of liver damage and fibrosis.[12]
- Oxidative Stress Markers: Liver homogenates can be used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[6]

## Signaling Pathways Modulated by Glycyrrhizic Acid

**Glycyrrhizic acid**'s therapeutic effects are underpinned by its ability to modulate several key intracellular signaling pathways.

### NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. **Glycyrrhizic acid** has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. This leads to the retention of NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.[1][31]



[Click to download full resolution via product page](#)

Caption: **Glycyrrhizic acid** inhibits the NF-κB signaling pathway.

### MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. **Glycyrrhizic acid** can attenuate the phosphorylation of key MAPKs, including ERK, p38, and JNK, thereby inhibiting downstream inflammatory responses.[1][32]



[Click to download full resolution via product page](#)

Caption: **Glycyrrhizic acid** modulates the MAPK signaling pathway.

## PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. In some contexts, particularly in cancer, **glycyrrhizic acid** has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[4][7][33][34][35]



[Click to download full resolution via product page](#)

Caption: **Glycyrrhizic acid** inhibits the PI3K/Akt signaling pathway.

## Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. **Glycyrrhizic acid** can activate Nrf2, leading to its nuclear translocation and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[24][25][36][37][38][39][40]



[Click to download full resolution via product page](#)

Caption: **Glycyrrhizic acid** activates the Nrf2 antioxidant pathway.

## Conclusion and Future Directions

**Glycyrrhizic acid** stands out as a promising natural compound with a wide array of therapeutic applications. Its well-documented anti-inflammatory, antiviral, hepatoprotective, and anticancer properties are supported by a growing body of scientific evidence. The modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2 provides a molecular basis for its diverse pharmacological effects.

While the existing data is compelling, further research is warranted to fully realize the therapeutic potential of **glycyrrhizic acid**. Future studies should focus on:

- Pharmacokinetics and Bioavailability: Optimizing delivery systems to enhance the bioavailability of **glycyrrhizic acid** and its active metabolite, glycyrrhetic acid.
- Clinical Trials: Conducting large-scale, well-controlled clinical trials to establish definitive efficacy and safety profiles for specific disease indications.
- Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of **glycyrrhizic acid** to identify compounds with improved potency and reduced side effects.
- Combination Therapies: Investigating the synergistic effects of **glycyrrhizic acid** with existing therapeutic agents to enhance treatment outcomes.

In conclusion, **glycyrrhizic acid** represents a valuable lead compound for the development of novel therapeutics. The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and development efforts in this promising area.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Review article: glycyrrhizin as a potential treatment for chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of glycyrrhizic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Protective Effect of Glycyrrhetic Acid on Carbon Tetrachloride-Induced Chronic Liver Fibrosis in Mice via Upregulation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Research Progress of Glycyrrhizic Acid on Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycyrrhizic acid attenuates CCl4-induced hepatocyte apoptosis in rats via a p53-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatoprotective effect of different combinations of 18 $\alpha$ -and 18 $\beta$ -Glycyrrhizic acid against CCl4-induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]

- 15. Glycyrrhizin as antiviral agent against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Intravenous glycyrrhizin for the treatment of chronic hepatitis C: a double-blind, randomized, placebo-controlled phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF- $\kappa$ B signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Glycyrrhizic Acid in Treatment of Autoimmune Hepatitis [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy of intravenous glycyrrhizin in the early stage of acute onset autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gene-quantification.de [gene-quantification.de]
- 23. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Western blot Protocol specific for NF $\kappa$ B p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. benchchem.com [benchchem.com]
- 30. Protective Mechanism of Glycyrrhizin on Acute Liver Injury Induced by Carbon Tetrachloride in Mice [jstage.jst.go.jp]
- 31. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 32. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF- $\kappa$ B and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Glycyrrhetic Acid Improves Insulin-Response Pathway by Regulating the Balance between the Ras/MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]

- 36. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. Glycyrrhizin regulates antioxidation through Nrf2 signaling pathway in rat temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Regulation of the Keap1-Nrf2 Signaling Axis by Glycyrrhetic Acid Promoted Oxidative Stress-Induced H9C2 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 40. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Glycyrrhizic Acid: A Comprehensive Technical Guide on its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820763#glycyrrhizic-acid-s-potential-therapeutic-effects-and-applications]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)